Phthalocyanine zinc

Catalog No.
S579021
CAS No.
14320-04-8
M.F
C32H16N8Zn
M. Wt
577.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalocyanine zinc

CAS Number

14320-04-8

Product Name

Phthalocyanine zinc

IUPAC Name

zinc 2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C32H16N8Zn

Molecular Weight

577.9 g/mol

InChI

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

PODBBOVVOGJETB-UHFFFAOYSA-N

SMILES

Array

Synonyms

CGP 55 847, CGP-55,847, zinc phthalocyanine, zinc(II) phthalocyanine, Zn(II)-phthalocyanine, Zn-phthalocyanine

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2]

The exact mass of the compound Zinc phthalocyanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. It belongs to the ontological category of zinc tetrapyrrole in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phthalocyanine zinc (ZnPc, CAS 14320-04-8) is a highly stable, diamagnetic metallophthalocyanine widely procured as a p-type organic semiconductor and photosensitizer. Unlike standard pigment-grade macrocycles, ZnPc features a closed-shell d10 zinc center that imparts distinct photophysical and electronic properties, including a long-lived triplet excited state, high singlet oxygen generation efficiency, and excellent hole mobility. Its high thermal stability allows for purification and thin-film deposition via vacuum sublimation at 350–450 °C, making it a critical precursor for precision applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and photodynamic therapy (PDT) [1].

Substituting ZnPc with the cheaper, industrially ubiquitous copper phthalocyanine (CuPc) critically fails in photochemical and specific electronic workflows. In photochemistry, the paramagnetic Cu(II) center in CuPc causes rapid quenching of the excited triplet state (lifetime ~35 ns), completely suppressing singlet oxygen generation and rendering it useless for photodynamic therapy or photocatalysis[1]. In organic electronics, while CuPc is a common hole-transport material, ZnPc exhibits a more favorable HOMO/LUMO alignment and significantly higher hole-hopping integrals in its solid-state β-phase, leading to superior charge transport in fullerene-based heterojunctions [2]. Furthermore, metal-free phthalocyanine (H2Pc) lacks the central metal coordination required to tune these electronic states and exhibits substantially lower singlet oxygen yields, confirming that the specific Zn(II) coordination is non-negotiable for these high-performance applications.

Singlet Oxygen Quantum Yield for Photochemical Efficacy

The diamagnetic d10 configuration of ZnPc allows for a long-lived triplet state, resulting in a high singlet oxygen quantum yield (ΦΔ). In DMSO, ZnPc achieves a ΦΔ of 0.68, whereas metal-free H2Pc yields only 0.24, and the paramagnetic CuPc is effectively quenched (ΦΔ < 0.1) [1].

Evidence DimensionSinglet oxygen quantum yield (ΦΔ) in DMSO
Target Compound DataZnPc (ΦΔ = 0.68)
Comparator Or BaselineH2Pc (ΦΔ = 0.24) and CuPc (Quenched, < 0.1)
Quantified Difference2.8x higher yield than H2Pc; functionally active vs. inactive CuPc
ConditionsPhotochemical excitation in DMSO with DPBF quencher

This massive difference in reactive oxygen species generation makes ZnPc the mandatory choice over CuPc for photodynamic therapy (PDT) and photocatalytic procurement.

Solid-State Hole Mobility in β-Phase Thin Films

In vacuum-deposited β-phase thin films, the choice of central metal dictates intermolecular π-π stacking and charge transfer integrals. Momentum-resolved studies demonstrate that the hole hopping integral (th) and resultant hole mobility in β-ZnPc are significantly larger than those in β-CuPc and β-NiPc, making it the superior p-type semiconductor among these primary transition metal macrocycles [1].

Evidence DimensionHole hopping integral and mobility
Target Compound Dataβ-ZnPc (Highest hole mobility in class)
Comparator Or Baselineβ-CuPc and β-NiPc (Lower hole hopping integrals)
Quantified DifferenceZnPc provides the largest hole mobility and red-shift in solid-state absorption compared to Cu/Ni analogs
ConditionsVacuum-deposited β-phase thin films at 77 K

Higher hole mobility translates directly to lower series resistance and higher efficiency in OLEDs and organic solar cells.

Processability via High-Vacuum Thermal Sublimation

ZnPc exhibits exceptional thermal stability, allowing it to be purified and deposited via vacuum thermal evaporation (sublimation) at temperatures between 350 °C and 450 °C at 10^-5 to 10^-6 mbar. This process yields highly ordered, uniform microcrystalline thin films (typically α-phase as-deposited, converting to β-phase upon annealing at 200–300 °C) without thermal degradation [1].

Evidence DimensionVacuum sublimation temperature
Target Compound DataZnPc (350–450 °C)
Comparator Or BaselineSolution-processed organic semiconductors (Require complex solubilizing groups)
Quantified DifferenceEnables solvent-free, ultra-pure film deposition
ConditionsPhysical vapor deposition (PVD) at 10^-5 mbar

The ability to undergo clean vacuum sublimation is critical for integrating ZnPc into standard multi-layer organic optoelectronic manufacturing workflows.

Active Photosensitizer in Photodynamic Therapy (PDT)

Driven by its high singlet oxygen quantum yield (ΦΔ = 0.68) and long-lived triplet state, ZnPc is a premier core structure for developing PDT agents. Unlike CuPc, which is photochemically quenched, ZnPc efficiently converts triplet oxygen to cytotoxic singlet oxygen upon red-light irradiation, making it ideal for targeted tumor ablation and antimicrobial photodynamic inactivation [1].

Hole Transport Layer (HTL) in Organic and Perovskite Solar Cells

Leveraging its superior solid-state hole mobility and favorable HOMO level alignment, vacuum-deposited ZnPc serves as an excellent p-type donor or HTL in photovoltaic devices. It frequently outperforms CuPc in fullerene (C60) heterojunctions, providing higher power conversion efficiencies and better charge extraction [2].

Vacuum-Deposited Organic Field-Effect Transistors (OFETs)

Because ZnPc cleanly sublimes at 350–450 °C to form highly ordered β-phase crystalline films, it is perfectly suited for dry-process fabrication of OFETs and chemical sensors. The pristine, solvent-free films ensure reproducible charge transport properties essential for industrial microelectronics [3].

Physical Description

Purple powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

576.078934 Da

Monoisotopic Mass

576.078934 Da

Heavy Atom Count

41

UNII

243KJ527MC

MeSH Pharmacological Classification

Photosensitizing Agents

Other CAS

14320-04-8

General Manufacturing Information

Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-: ACTIVE

Dates

Last modified: 08-15-2023

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